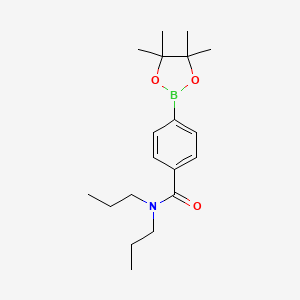
2-(Oxetan-3-ylamino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Oxetan-3-ylamino)acetonitrile” is a chemical compound with the formula C5H8N2O. It has a molecular weight of 112.13 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of oxetanes, such as “this compound”, can be achieved through various methods. One method involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols with CuI as the catalyst . Another method involves the reaction of acetonitrile N-oxide with 2,5-dimethyl-2H-[1,2,3]diazaphosphole .Molecular Structure Analysis
The molecular structure of “this compound” involves complex microscopic structures. Most liquid molecules are associated with one or more neighboring molecules in an antiparallel, “octupole-paired” configuration and/or an offset, head-to-tail configuration .Chemical Reactions Analysis
The chemical reactions involving “this compound” are quite complex. For instance, the reaction of acetonitrile with hydrogen peroxide in alkaline medium has been studied using DFT methods . Another study investigated the reaction mechanism of the Radzisewski reaction to obtain an amide via the reaction of ACN and H2O2 under alkaline conditions .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 112.13 . The compound is used in laboratory chemicals and the manufacture of chemical compounds .作用機序
2-(Oxetan-3-ylamino)acetonitrile acts as a catalyst in organic synthesis by allowing the reaction of two molecules to take place without the need for a high-energy reaction. It acts as a reagent in drug discovery by allowing the formation of a new compound from existing compounds. In biochemical and physiological studies, this compound acts as a probe to study the structure and function of proteins, lipids, and carbohydrates.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase. It has also been shown to alter the activity of certain proteins, including those involved in cell signaling pathways, and to affect the expression of certain genes. In addition, this compound has been shown to affect the activity of certain hormones, such as cortisol and epinephrine.
実験室実験の利点と制限
The use of 2-(Oxetan-3-ylamino)acetonitrile in laboratory experiments has several advantages. It is relatively non-toxic, and it is stable in aqueous solutions. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, there are also some limitations to the use of this compound in laboratory experiments. It is not soluble in non-polar solvents, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light and oxygen.
将来の方向性
The potential applications of 2-(Oxetan-3-ylamino)acetonitrile are far-reaching and are likely to continue to expand in the future. Some potential future directions for research include the use of this compound as a catalyst for the synthesis of complex organic molecules, the use of this compound as a reagent in drug discovery, and the use of this compound to study the structure and function of proteins, lipids, and carbohydrates. Additionally, this compound could be used to study the effects of environmental pollutants on biochemical and physiological processes, and it could be used to study the effects of different drugs on the body. Finally, this compound could be used to study the effects of different diets on health and disease.
合成法
2-(Oxetan-3-ylamino)acetonitrile is synthesized using a variety of methods. The most common method of synthesis is the reaction of an alkyl halide with an amine in the presence of an acid catalyst. This reaction produces an oxetan-3-ylaminoacetonitrile, which can then be purified by recrystallization. Other methods of synthesis include the reaction of an alkyl halide with an amine in the presence of an acid catalyst, the reaction of an amine with an aldehyde or ketone, and the reaction of an amine with a nitrile.
科学的研究の応用
2-(Oxetan-3-ylamino)acetonitrile has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in drug discovery, and as a biochemical and physiological probe. This compound has also been used to study enzyme kinetics, protein folding, and DNA-protein interactions. It has also been used to study the structure and function of proteins, lipids, and carbohydrates.
Safety and Hazards
特性
IUPAC Name |
2-(oxetan-3-ylamino)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-1-2-7-5-3-8-4-5/h5,7H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZFCPARDHEZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)




![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)


![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)

![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)